
1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine
Overview
Description
1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine is a useful research compound. Its molecular formula is C11H14F3N3 and its molecular weight is 245.24 g/mol. The purity is usually 95%.
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Biological Activity
1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a trifluoromethyl group attached to a pyridine ring, linked to a piperidine ring. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and biological activity, enhancing its binding affinity to various biological targets .
Molecular Formula:
- Molecular Weight : 245.249 g/mol
- SMILES : N[C@@H]1CCN(CC1)C2=C(C=CN=C2C(F)(F)F)C(=N)N
The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with specific receptors or enzymes, potentially acting as a ligand. The trifluoromethyl group enhances the compound's interaction with biological targets, which may modulate various signaling pathways .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further pharmacological investigation.
Anticancer Potential : The compound has been studied for its potential anticancer effects. Compounds with similar structures have shown cytotoxicity in various cancer cell lines, indicating that this compound may also exhibit similar properties .
Ligand Properties : Its structural characteristics allow it to function as a ligand in biochemical assays, which can provide insights into its interactions with specific molecular targets .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Differences | Biological Activity |
---|---|---|
1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine | Pyrrolidine instead of piperidine | Antimicrobial and anticancer activities reported |
1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-4-amine | Amine group at the 4-position | Potentially different receptor interactions |
1-(5-(Trifluoromethyl)phenyl)-piperidine | Different aromatic substitution | Varies in potency and selectivity |
This comparison highlights how minor structural variations can lead to significant differences in biological activity and pharmacological profiles.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights applicable to this compound:
- Cytotoxicity Studies : Research has shown that compounds with trifluoromethyl groups often exhibit enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts. For example, derivatives with similar structural motifs demonstrated varying degrees of efficacy in inhibiting tumor growth in vitro and in vivo models .
- Mechanistic Insights : Studies on related piperidine derivatives have revealed that modifications in structure can significantly alter their binding affinities and mechanisms of action, suggesting that further exploration of this compound could yield valuable insights into its pharmacological potential .
Scientific Research Applications
Cancer Therapy
Recent studies have highlighted the potential of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-3-amine in cancer treatment. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective against various cancer types. For instance, compounds with similar structures have demonstrated cytotoxicity and apoptosis induction in hypopharyngeal tumor cell models, suggesting that this compound may also exhibit anticancer activity through similar mechanisms .
Case Study:
A study focused on piperidine derivatives showed that certain structural modifications could lead to enhanced cytotoxic effects against cancer cells. The incorporation of trifluoromethyl groups was particularly noted for improving binding affinity to target proteins involved in tumor growth .
TRPV1 Receptor Modulation
The transient receptor potential vanilloid 1 (TRPV1) receptor is a target for developing antitussive drugs. Research has indicated that compounds structurally related to this compound can act as antagonists to the TRPV1 receptor, potentially providing relief from cough without the side effects associated with traditional antitussive medications like codeine .
Mechanism of Action:
The compound's ability to inhibit the TRPV1 receptor was demonstrated through in vitro studies, where it showed significant antagonistic effects against capsaicin-induced activation of the receptor. The pharmacokinetic profile indicated effective plasma exposure levels that correlate with its antitussive efficacy .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The trifluoromethyl group enhances lipophilicity, which can improve cellular uptake and binding affinity to biological targets. Studies suggest that modifications in the piperidine and pyridine rings can further optimize its therapeutic potential.
Structural Feature | Impact on Activity |
---|---|
Trifluoromethyl Group | Increases lipophilicity and binding affinity |
Piperidine Ring | Essential for receptor modulation |
Pyridine Substituents | Influence selectivity towards biological targets |
Properties
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)8-3-4-10(16-6-8)17-5-1-2-9(15)7-17/h3-4,6,9H,1-2,5,7,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHOCLHCFGAPHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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